molecular formula C19H23N3O3 B5698806 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide

2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide

Cat. No. B5698806
M. Wt: 341.4 g/mol
InChI Key: ZZGXWSVYTLYTAH-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide, also known as DMABN, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMABN is a hydrazone derivative that has been synthesized through a variety of methods and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide is not fully understood. However, it has been suggested that 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to inhibit the proliferation of various cancer cells, including breast cancer cells and lung cancer cells. Additionally, 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been shown to exhibit low toxicity in various cell lines. However, 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and long-term safety.

Future Directions

There are several future directions for 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide research. One area of interest is the development of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide-based metal ion sensors for the detection of heavy metals in environmental samples. Another area of interest is the development of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide-based fluorescent probes for the detection of nitrite in biological samples. Additionally, more research is needed to determine the potential therapeutic applications of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide, particularly in the treatment of cancer and inflammatory diseases.

Synthesis Methods

2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been synthesized through a variety of methods including the reaction of 2,4-dimethoxybenzaldehyde with aniline in the presence of ethanol and hydrochloric acid, and the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic acid. The synthesis of 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been achieved through the reaction of 2,4-dimethoxybenzaldehyde with butanohydrazide in the presence of acetic anhydride and sodium acetate.

Scientific Research Applications

2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide has also been studied for its potential use as a metal ion sensor and as a fluorescent probe for the detection of nitrite.

properties

IUPAC Name

2-anilino-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-4-17(21-15-8-6-5-7-9-15)19(23)22-20-13-14-10-11-16(24-2)12-18(14)25-3/h5-13,17,21H,4H2,1-3H3,(H,22,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXWSVYTLYTAH-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N'-(2,4-dimethoxybenzylidene)butanohydrazide

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